molecular formula C9H15N3O2 B6162724 tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate CAS No. 2098000-15-6

tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Cat. No. B6162724
CAS RN: 2098000-15-6
M. Wt: 197.2
InChI Key:
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Description

The compound “tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate” likely contains a cyclobutane ring, which is a type of cycloalkane, and an azido group (-N3), which is a type of functional group often used in click chemistry . The tert-butyl group is a bulky substituent that can have significant effects on the compound’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a cyclobutane ring, an azido group, and a tert-butyl group. The stereochemistry at the 1 and 3 positions of the cyclobutane ring would be determined by the (1r,3r) designation .


Chemical Reactions Analysis

The azido group is known to participate in a variety of reactions, including click chemistry reactions with alkynes to form triazoles . The tert-butyl group is generally quite inert, but can influence the reactivity of the rest of the molecule due to its bulkiness .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the azido and tert-butyl groups. For example, the azido group could confer reactivity towards certain types of reactions, while the tert-butyl group could influence the compound’s solubility .

Scientific Research Applications

Material Science

In material science, the tert-butyl group can impart stability to polymers and resins. The unique reactivity pattern of the tert-butyl group, as highlighted in various studies , can be leveraged to create novel materials with desirable properties such as increased resilience or biodegradability.

Environmental Chemistry

In environmental chemistry, the tert-butyl group’s role in biodegradation pathways can be explored using tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate. Its potential for biocatalytic processes can be studied to understand and enhance the degradation of environmental pollutants.

Each of these applications demonstrates the versatility and utility of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate in scientific research. The compound’s unique structural features make it a valuable tool in various fields of chemistry and biology. The information provided here is based on the unique reactivity patterns and characteristic applications of the tert-butyl group in chemistry and biology .

Safety and Hazards

Azides are known to be potentially explosive, so safety precautions would need to be taken when handling this compound . The specific hazards would depend on various factors, including the compound’s physical form and concentration .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutane-1,3-dione", "tert-Butyl bromoacetate", "Sodium azide", "Sodium hydride", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclobutane-1,3-dione is reacted with sodium hydride in diethyl ether to form the corresponding enolate.", "Step 2: The enolate is then reacted with tert-butyl bromoacetate to form tert-butyl (1r,3r)-3-bromo-cyclobutane-1-carboxylate.", "Step 3: Sodium azide is added to the reaction mixture and the resulting mixture is heated to form tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate.", "Step 4: The product is purified by column chromatography using a mixture of methanol and water as the eluent." ] }

CAS RN

2098000-15-6

Product Name

tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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